![molecular formula C14H21BO2S B6161946 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane CAS No. 1899905-99-7](/img/no-structure.png)

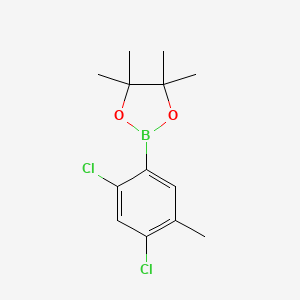

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of boronic acid, specifically a pinacol ester of boronic acid . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to a phenyl ring with a methylsulfanyl group . The exact 3D structure couldn’t be determined due to unsupported elements .Chemical Reactions Analysis

Boronic acid pinacol esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is pivotal in facilitating Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds. The boronic ester group in this compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Transition Metal-Catalyzed Borylation

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes . This process, typically catalyzed by palladium, allows for the introduction of boron into molecules, which is a critical step in the synthesis of complex organic compounds, including potential drug candidates.

Hydroboration of Alkynes and Alkenes

It serves as a reagent for the hydroboration of alkyl or aryl alkynes and alkenes . This application is crucial for adding boron across the carbon-carbon multiple bonds, which can then be further manipulated chemically to create a variety of functional groups.

Copper-Catalyzed Aryl Boronate Formation

The compound is used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Aryl boronates are essential intermediates in organic synthesis and can be used to create complex molecules for medicinal chemistry.

Asymmetric Hydroboration

This chemical serves as a reagent for the asymmetric hydroboration of 1,3-enynes , leading to the formation of chiral allenyl boronates. These chiral compounds are valuable in the synthesis of enantiomerically pure pharmaceuticals.

Organic Synthesis Intermediates

Due to its unique structure, it is often used as an intermediate in organic synthesis . Its stability and reactivity make it suitable for constructing complex molecular architectures required in advanced materials and drug discovery.

Crystallographic Studies

The compound has been used in crystallographic studies to determine the structure of molecules . Understanding the three-dimensional arrangement of atoms within a compound is vital for the design of new materials and drugs.

Safety and Handling in Research

While not a direct application, it’s important to note the safety and handling protocols associated with this compound due to its potential skin and eye irritation properties . Proper storage and handling are crucial to ensure the safety of researchers and the integrity of the compound during experiments.

作用機序

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in borylation reactions .

Mode of Action

This compound is likely to interact with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is added to a molecule . This compound may also be involved in hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .

Biochemical Pathways

It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical transformations .

Result of Action

Its use in chemical reactions suggests that it can facilitate the formation of new bonds and the synthesis of complex molecules .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-4-(methylsulfanyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-4-(methylsulfanyl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-(methylsulfanyl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system such as hexanes/ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS番号 |

1899905-99-7 |

分子式 |

C14H21BO2S |

分子量 |

264.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。